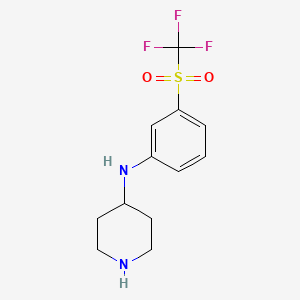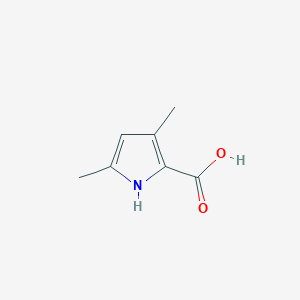
1,2,2-TRICHLORO-3,3,3-TRIFLUOROPROPANE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,2-TRICHLORO-3,3,3-TRIFLUOROPROPANE: is a chemical compound with the molecular formula C₃H₂Cl₃F₃ . It is a colorless, odorless, and non-flammable gas widely used in various industrial applications, including refrigeration, cleaning solvents, and aerosol propellants. This compound is also known by other names such as 1,1,1-Trichloro-2,2,3-trifluoropropane .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,2-TRICHLORO-3,3,3-TRIFLUOROPROPANE can be synthesized through the reaction of hexachloroethane with hydrofluoric acid . This reaction may require catalysts such as antimony, chromium, iron, and alumina at high temperatures . Another synthesis method involves the use of tetrachloroethylene with hydrofluoric acid .
Industrial Production Methods: The industrial production of propane, trichlorotrifluoro- typically involves the use of hexachloroethane and hydrofluoric acid in the presence of catalysts. The reaction is carried out at high temperatures to ensure the complete conversion of the reactants to the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,2-TRICHLORO-3,3,3-TRIFLUOROPROPANE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized in the presence of strong oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: Substitution reactions often involve halogenating agents such as or under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones , while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
Chemistry: 1,2,2-TRICHLORO-3,3,3-TRIFLUOROPROPANE is used as a solvent in various chemical reactions due to its stability and non-flammability . It is also employed in the synthesis of other fluorinated compounds.
Biology and Medicine: In biological and medical research, this compound is used as a cleaning agent for delicate equipment and surfaces due to its low toxicity and non-reactivity .
Industry: Industrially, propane, trichlorotrifluoro- is used in refrigeration systems, aerosol propellants, and as a cleaning solvent for electronic components.
Mécanisme D'action
The mechanism of action of propane, trichlorotrifluoro- involves its interaction with various molecular targets and pathways. In the atmosphere, it can be broken down by ultraviolet radiation , generating chlorine radicals that initiate the degradation of ozone . This process involves the following steps:
- Generation of Chlorine Radicals:
CCl2FCClF2→C2F3Cl2+Cl∙
- Ozone Degradation:
Cl∙+O3→ClO∙+O2
ClO∙+O→Cl∙+O2
Comparaison Avec Des Composés Similaires
- Ethane, 1,1,2-trichloro-1,2,2-trifluoro- (C₂Cl₃F₃)
- 1,1,2-Trichloro-1,2,2-trifluoroethane (C₂Cl₃F₃)
Uniqueness: 1,2,2-TRICHLORO-3,3,3-TRIFLUOROPROPANE is unique due to its specific molecular structure and properties. It has a higher molecular weight and different physical properties compared to similar compounds like 1,1,2-trichloro-1,2,2-trifluoroethane . This uniqueness makes it suitable for specific industrial applications where other compounds may not be as effective.
Propriétés
IUPAC Name |
2,2,3-trichloro-1,1,1-trifluoropropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl3F3/c4-1-2(5,6)3(7,8)9/h1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMADTGFNSRNEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl3F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210640 |
Source


|
| Record name | Propane, trichlorotrifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61623-04-9 |
Source


|
| Record name | Propane, trichlorotrifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061623049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, trichlorotrifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-(1H-Imidazol-1-yl)phenyl]methanol](/img/structure/B1305951.png)


![[4-(4-Methylpiperazin-1-yl)phenyl]methanol](/img/structure/B1305954.png)






